Cas no 2138076-09-0 (1-{1-(bromomethyl)cyclopentyloxy}-3-methylcyclopentane)

1-{1-(bromomethyl)cyclopentyloxy}-3-methylcyclopentane Chemical and Physical Properties
Names and Identifiers
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- 1-{1-(bromomethyl)cyclopentyloxy}-3-methylcyclopentane
- 2138076-09-0
- EN300-1136467
- 1-{[1-(bromomethyl)cyclopentyl]oxy}-3-methylcyclopentane
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- Inchi: 1S/C12H21BrO/c1-10-4-5-11(8-10)14-12(9-13)6-2-3-7-12/h10-11H,2-9H2,1H3
- InChI Key: TZUBNTXSKQTXMK-UHFFFAOYSA-N
- SMILES: BrCC1(CCCC1)OC1CCC(C)C1
Computed Properties
- Exact Mass: 260.07758g/mol
- Monoisotopic Mass: 260.07758g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2Ų
- XLogP3: 3.6
1-{1-(bromomethyl)cyclopentyloxy}-3-methylcyclopentane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1136467-2.5g |
1-{[1-(bromomethyl)cyclopentyl]oxy}-3-methylcyclopentane |
2138076-09-0 | 95% | 2.5g |
$2211.0 | 2023-10-26 | |
Enamine | EN300-1136467-0.05g |
1-{[1-(bromomethyl)cyclopentyl]oxy}-3-methylcyclopentane |
2138076-09-0 | 95% | 0.05g |
$948.0 | 2023-10-26 | |
Enamine | EN300-1136467-0.5g |
1-{[1-(bromomethyl)cyclopentyl]oxy}-3-methylcyclopentane |
2138076-09-0 | 95% | 0.5g |
$1084.0 | 2023-10-26 | |
Enamine | EN300-1136467-0.25g |
1-{[1-(bromomethyl)cyclopentyl]oxy}-3-methylcyclopentane |
2138076-09-0 | 95% | 0.25g |
$1038.0 | 2023-10-26 | |
Enamine | EN300-1136467-10g |
1-{[1-(bromomethyl)cyclopentyl]oxy}-3-methylcyclopentane |
2138076-09-0 | 95% | 10g |
$4852.0 | 2023-10-26 | |
Enamine | EN300-1136467-5g |
1-{[1-(bromomethyl)cyclopentyl]oxy}-3-methylcyclopentane |
2138076-09-0 | 95% | 5g |
$3273.0 | 2023-10-26 | |
Enamine | EN300-1136467-10.0g |
1-{[1-(bromomethyl)cyclopentyl]oxy}-3-methylcyclopentane |
2138076-09-0 | 10g |
$5774.0 | 2023-05-23 | ||
Enamine | EN300-1136467-0.1g |
1-{[1-(bromomethyl)cyclopentyl]oxy}-3-methylcyclopentane |
2138076-09-0 | 95% | 0.1g |
$993.0 | 2023-10-26 | |
Enamine | EN300-1136467-1.0g |
1-{[1-(bromomethyl)cyclopentyl]oxy}-3-methylcyclopentane |
2138076-09-0 | 1g |
$1343.0 | 2023-05-23 | ||
Enamine | EN300-1136467-5.0g |
1-{[1-(bromomethyl)cyclopentyl]oxy}-3-methylcyclopentane |
2138076-09-0 | 5g |
$3894.0 | 2023-05-23 |
1-{1-(bromomethyl)cyclopentyloxy}-3-methylcyclopentane Related Literature
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
Additional information on 1-{1-(bromomethyl)cyclopentyloxy}-3-methylcyclopentane
Professional Introduction to Compound with CAS No. 2138076-09-0 and Product Name: 1-{1-(bromomethyl)cyclopentyloxy}-3-methylcyclopentane
The compound identified by the CAS number 2138076-09-0 and the product name 1-{1-(bromomethyl)cyclopentyloxy}-3-methylcyclopentane represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of both a bromomethyl substituent and an oxygenated cyclopentyl moiety makes this molecule a versatile intermediate for synthetic chemists, particularly in the design of complex organic architectures.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds for their diverse biological activities. The cyclopentane ring, a common structural motif in many bioactive molecules, offers favorable pharmacokinetic properties such as improved solubility and metabolic stability. The introduction of functional groups like the bromomethyl group enhances the reactivity of the molecule, enabling further derivatization and modification. This has opened up new avenues for drug discovery, particularly in targeting neurological disorders and inflammatory conditions.
One of the most compelling aspects of 1-{1-(bromomethyl)cyclopentyloxy}-3-methylcyclopentane is its potential as a building block for more complex scaffolds. The oxygenated cyclopentyl group not only contributes to the overall stability of the molecule but also provides a site for further functionalization. This dual functionality has been exploited in several synthetic strategies aimed at creating novel analogs with enhanced biological activity. For instance, researchers have utilized this compound to develop derivatives with potent anti-inflammatory properties by incorporating additional pharmacophores into the cyclopentyl core.
The bromomethyl substituent is particularly noteworthy due to its electrophilic nature, which makes it an ideal candidate for nucleophilic substitution reactions. This reactivity has been leveraged in various synthetic pathways, including cross-coupling reactions that are widely used in medicinal chemistry. Such reactions allow for the introduction of aryl or heteroaryl groups into the molecular framework, thereby expanding the chemical space available for drug discovery. Recent studies have demonstrated that compounds derived from 1-{1-(bromomethyl)cyclopentyloxy}-3-methylcyclopentane exhibit promising activity against several disease targets, including cancer and neurodegenerative disorders.
Advances in computational chemistry have further enhanced the utility of this compound. Molecular modeling studies have revealed that modifications to the cyclopentyl ring can significantly influence binding affinity and selectivity. By leveraging these insights, researchers can design derivatives with optimized pharmacological profiles. For example, computational screening has identified certain structural features that enhance binding to specific protein targets, thereby increasing therapeutic efficacy while minimizing off-target effects.
The synthesis of 1-{1-(bromomethyl)cyclopentyloxy}-3-methylcyclopentane itself is a testament to the progress in synthetic organic chemistry. Modern methodologies have enabled efficient and scalable production of this compound, making it more accessible for research purposes. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired cyclopentyl core. These advances have not only facilitated the preparation of this compound but also provided valuable insights into general synthetic strategies applicable to other complex molecules.
In conclusion, 1-{1-(bromomethyl)cyclopentyloxy}-3-methylcyclopentane (CAS No. 2138076-09-0) represents a promising candidate for further development in medicinal chemistry. Its unique structural features and reactivity make it an invaluable tool for designing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery efforts aimed at addressing some of today's most pressing medical challenges.
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